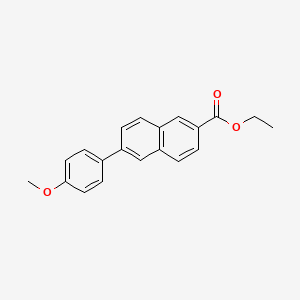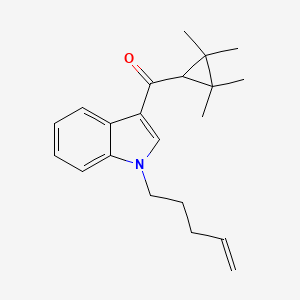
Análogo XLR11 N-(4-pentileno)
Descripción general
Descripción
XLR11 N-(4-pentenyl) analog: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is a variant of XLR11, where the N-(5-fluoropentyl) chain is replaced with an N-(4-pentenyl) chain . It is commonly observed in herbal mixtures such as “Spice” or "K2" .
Aplicaciones Científicas De Investigación
Chemistry: XLR11 N-(4-pentenyl) analog is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors, particularly CB1 and CB2 receptors .
Medicine: While not used in clinical settings, research on synthetic cannabinoids like XLR11 N-(4-pentenyl) analog can provide insights into the development of new therapeutic agents targeting cannabinoid receptors .
Industry: In the industry, this compound is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices .
Mecanismo De Acción
Target of Action
The primary targets of the XLR11 N-(4-pentenyl) analog are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and immune response.
Mode of Action
The XLR11 N-(4-pentenyl) analog is a synthetic cannabinoid that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . It also has an N-(4-pentenyl) chain, which increases binding to both CB receptors . This interaction with the CB receptors triggers a series of changes in the cell, leading to the compound’s effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the XLR11 N-(4-pentenyl) analog These factors can include the presence of other drugs, patient health status, genetic factors, and more.
Análisis Bioquímico
Biochemical Properties
XLR11 N-(4-pentenyl) analog, like its parent compound XLR11, is a synthetic cannabinoid . It reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor
Cellular Effects
Given its similarity to XLR11, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like XLR11, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Industrial Production Methods: These compounds are generally produced in small quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: XLR11 N-(4-pentenyl) analog can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can involve the replacement of functional groups on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound .
Comparación Con Compuestos Similares
XLR11: The parent compound with an N-(5-fluoropentyl) chain.
AM2201: Another synthetic cannabinoid with a similar structure but different side chains.
MAM2201: A synthetic cannabinoid with a similar core structure but different functional groups.
Uniqueness: XLR11 N-(4-pentenyl) analog is unique due to the replacement of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain, which may alter its binding affinity and selectivity for cannabinoid receptors .
Propiedades
IUPAC Name |
(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLUQFOTQPMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043088 | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-20-0 | |
| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


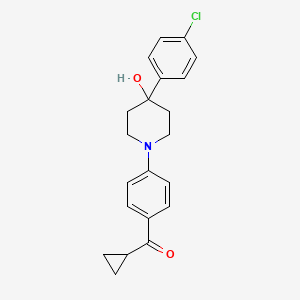
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
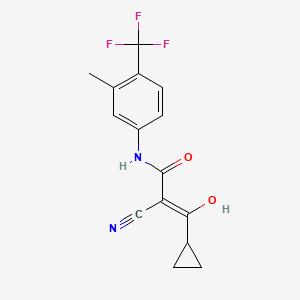
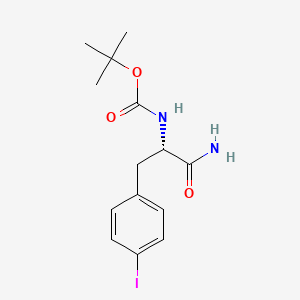
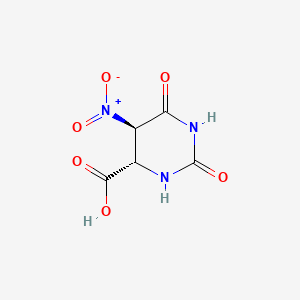
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
